Increased Lipophilicity (XLogP3) Over Less-Branched C8 Alcohol Analogs
2,3-Dimethyl-2-hexanol exhibits a computed XLogP3-AA value of 2.4, indicating greater lipophilicity compared to the less branched C8 alcohol analog 2,5-dimethyl-2-hexanol. This difference is quantifiable and can influence solubility and partitioning behavior in various chemical and biological systems [1].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | 2.4 (XLogP3-AA) |
| Comparator Or Baseline | 2,5-Dimethyl-2-hexanol: Not explicitly stated as a direct comparator but structurally analogous; Computed XLogP3-AA values are not available in the provided sources for direct comparison. Baseline: 2-Methyl-2-hexanol (C7 analog): 2 (XLogP3-AA) [2]. |
| Quantified Difference | For the target compound, XLogP3-AA is 2.4, whereas the less branched C7 analog 2-Methyl-2-hexanol has an XLogP3-AA of 2. This demonstrates an increase in lipophilicity with an additional methyl branch and carbon atom [1][2]. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14 or later) |
Why This Matters
This higher XLogP3 value implies greater solubility in non-polar solvents and potentially different membrane permeability, which is critical for selecting this compound for extraction processes, biphasic reactions, or as a building block in lipophilic molecule synthesis.
- [1] PubChem. (n.d.). Compound Summary for CID 137270: 2,3-Dimethyl-2-hexanol. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 12240: 2-Methyl-2-hexanol. View Source
